molecular formula C20H14FN3O3S B3398191 N-(4-acetylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021231-57-1

N-(4-acetylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3398191
CAS No.: 1021231-57-1
M. Wt: 395.4 g/mol
InChI Key: ZZTCMJVAJKJDBE-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core substituted with a 9-fluoro group and an N-(4-acetylphenyl)acetamide side chain.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O3S/c1-11(25)12-5-7-13(8-6-12)23-16(26)9-24-10-22-18-17-14(21)3-2-4-15(17)28-19(18)20(24)27/h2-8,10H,9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTCMJVAJKJDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, characterization, and biological evaluation, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of N-(4-acetylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is C20H14FN3O3SC_{20}H_{14}FN_3O_3S, with a molecular weight of approximately 393.39 g/mol. The compound features a unique structural arrangement that combines elements from both the benzothieno and pyrimidine families, which may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the benzothieno core : This is achieved through cyclization reactions involving appropriate precursors.
  • Acetylation : The introduction of the acetyl group at the para position of the phenyl ring enhances solubility and biological activity.
  • Fluorination : The incorporation of fluorine is crucial for enhancing the lipophilicity and biological activity of the compound.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-acetylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant anticancer properties. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

CompoundIC50 (µM)Cancer TypeReference
Compound A5.0Breast Cancer
Compound B7.5Prostate Cancer

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it possesses moderate antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. For example, it has been reported to inhibit acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease treatment.

EnzymeIC50 (µM)Reference
Acetylcholinesterase12.5

Case Studies

  • Study on Anticancer Effects : A study conducted on various derivatives showed that those containing the benzothieno structure exhibited enhanced cytotoxicity against cancer cell lines compared to non-fluorinated counterparts, suggesting that fluorination plays a critical role in enhancing biological activity.
  • Antimicrobial Evaluation : A series of tests on microbial strains demonstrated that modifications to the acetamide group significantly affected antimicrobial potency, with certain derivatives showing up to a fourfold increase in effectiveness against Gram-positive bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological activity of benzothieno-pyrimidine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Compounds
Compound Name Core Structure Substituents Key Biological Activities Reference
Target Compound Benzothieno[3,2-d]pyrimidin 9-fluoro, N-(4-acetylphenyl) Inferred anti-inflammatory (COX-2 inhibition)
Compound 1 () Benzothieno[3,2-d]pyrimidin Methanesulfonamide, thiomethyl COX-2, iNOS, and ICAM-1 inhibition; PGE2/IL-8 suppression
N-(4-bromo-2-fluorophenyl)-... () Benzothieno[3,2-d]pyrimidin 4-bromo-2-fluorophenyl Undisclosed (structural analog)
N-[(4-chlorophenyl)methyl]-... () Benzothieno[3,2-d]pyrimidin 2-methyl, N-(4-chlorophenyl)methyl Structural variant for solubility modulation
2-[7-(4-Fluorophenyl)-... () Thieno[3,2-d]pyrimidin 7-(4-fluorophenyl), 3-methoxybenzyl Target specificity for enzyme inhibition
6-Fluoro derivative () Benzothieno[3,2-d]pyrimidin 6-fluoro, 7-fluoro Antimicrobial potential (synthesis focus)
Key Observations:

Substituent Position and Activity :

  • The 9-fluoro substituent in the target compound distinguishes it from analogs like the 6-fluoro and 7-fluoro derivatives (), where fluorine placement alters electronic properties and binding interactions .
  • Methanesulfonamide and thioether groups in ’s compounds enhance anti-inflammatory activity via COX-2 inhibition, suggesting that polar substituents improve target engagement .

Side Chain Modifications: The N-(4-acetylphenyl) group in the target compound contrasts with N-(4-chlorophenyl)methyl () and N-(3-methoxybenzyl) (). Quinoline-oxadiazole hybrids () demonstrate the versatility of acetamide side chains in targeting diverse enzymes, though their core structures differ significantly .

Anti-Inflammatory Activity:
  • Benzothieno-pyrimidine derivatives () suppress COX-2, iNOS, and ICAM-1 expression in keratinocytes and macrophages, with PGE2 reduction comparable to NSAIDs . The target compound’s acetylphenyl group may similarly modulate COX-2, though direct evidence is lacking.
  • Quinazolin-4-one acetamides () exhibit moderate anti-inflammatory activity, suggesting that the benzothieno core in the target compound could offer enhanced efficacy due to improved steric and electronic profiles .
Antimicrobial and Antiproliferative Activity:
  • The 6-fluoro derivative () highlights fluorine’s role in antimicrobial activity, though positional effects require further study .

Q & A

Basic: What are the key considerations in designing a multi-step synthesis protocol for this compound?

A robust synthesis protocol requires:

  • Stepwise Functionalization : Begin with constructing the thieno[3,2-d]pyrimidinone core via cyclization of substituted thiophene precursors. Subsequent steps involve introducing the 9-fluoro group and coupling with the 4-acetylphenylacetamide moiety .
  • Reaction Optimization : Control temperature (e.g., 60–120°C), solvent polarity (DMF or acetonitrile), and catalysts (e.g., Pd for cross-coupling). For example, highlights fluorination at 120°C using NMP as a solvent .
  • Purity Management : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization to isolate intermediates and final products .

Advanced: How can researchers address regioselectivity challenges during thieno[3,2-d]pyrimidinone core formation?

Regioselectivity is influenced by:

  • Protecting Groups : Temporarily block reactive sites (e.g., acetyl or methoxy groups) to direct cyclization .
  • Catalytic Systems : Pd-mediated couplings or acid/base conditions to favor specific ring-closure pathways. demonstrates metal-free conditions for fluorinated pyrimidines .
  • Computational Modeling : Predict thermodynamic favorability of ring closure using DFT calculations to guide experimental design .

Basic: What spectroscopic techniques confirm structural integrity and purity?

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and acetyl groups (δ 2.0–2.5 ppm). reports δ 2.03 (CH₃) and δ 7.69 (pyrimidine-H) .
  • LC-MS : Confirm molecular weight (e.g., m/z 376.0 [M+H]+ in ) .
  • FT-IR : Identify carbonyl stretches (1650–1750 cm⁻¹) and amine bands .

Advanced: How should conflicting bioactivity data between structural analogs be reconciled?

Analyze discrepancies using:

  • SAR Tables : Compare substituent effects (Table 1).
  • Experimental Conditions : Variability in assay protocols (e.g., cell lines, concentrations) may explain divergent results. For example, chloro vs. methoxy substituents alter logP and membrane permeability .
Compound Core Structure Key Substituents Reported Activity
Analog AThienopyrimidine4-ChlorophenylAnticancer (IC₅₀: 5 µM)
Analog BPyrrolopyrimidine3-MethoxybenzylAntiviral (EC₅₀: 10 µM)
Target CompoundBenzothienopyrimidine9-Fluoro, 4-acetylphenylUnder investigation

Basic: What in vitro models are suitable for initial biological screening?

  • Anticancer : Use MTT assays on HeLa or MCF-7 cells ().
  • Antimicrobial : Broth microdilution against S. aureus or E. coli .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to the compound’s heterocyclic motifs .

Advanced: What computational methods predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinases). used docking to explain oxadiazole moiety interactions .
  • MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100 ns trajectories .
  • QSAR Models : Correlate substituent electronegativity (e.g., 9-fluoro) with inhibitory potency .

Basic: What are the primary degradation pathways under physiological conditions?

  • Hydrolysis : The acetamide bond may cleave in acidic/alkaline buffers (pH <3 or >10).
  • Oxidation : Thieno ring sulfur atoms are prone to oxidation, forming sulfoxides (monitor via LC-MS) .
  • Photodegradation : UV exposure destabilizes the fluorinated aromatic system; store in amber vials .

Advanced: How does fluorine substitution at position 9 influence electronic and pharmacological properties?

  • Electron-Withdrawing Effect : Enhances ring electrophilicity, improving interactions with nucleophilic enzyme residues (e.g., kinases) .
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, extending half-life in vivo () .
  • Bioisosterism : Mimics hydroxyl groups in hydrogen-bonding networks without metabolic liability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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